Axitinib Tetrahydropyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Axitinib Tetrahydropyran is a derivative of axitinib, a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3). Axitinib is primarily used in the treatment of advanced renal cell carcinoma, where it prevents angiogenesis, cellular adhesion, and induces apoptosis of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Axitinib Tetrahydropyran involves multiple steps, including the preparation of the tetrahydropyran ring and its subsequent attachment to the axitinib core structure. The synthetic route typically involves:
Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of a suitable diol precursor.
Attachment to Axitinib Core: The tetrahydropyran ring is then attached to the axitinib core through a series of coupling reactions, often involving reagents like palladium catalysts and phosphine ligands
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Axitinib Tetrahydropyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the tetrahydropyran ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, palladium catalysts.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their biological activity .
Scientific Research Applications
Axitinib Tetrahydropyran has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the effects of structural modifications on VEGFR inhibition.
Biology: Investigated for its role in inhibiting angiogenesis and its potential use in treating other types of cancer.
Medicine: Primarily used in the treatment of advanced renal cell carcinoma, with ongoing research into its efficacy in other cancers.
Industry: Utilized in the development of new pharmaceuticals targeting angiogenesis .
Mechanism of Action
Axitinib Tetrahydropyran exerts its effects by selectively inhibiting the tyrosine kinase receptors VEGFR-1, VEGFR-2, and VEGFR-3. This inhibition blocks the signaling pathways responsible for angiogenesis, thereby preventing tumor growth and metastasis. The compound also induces apoptosis in cancer cells by disrupting cellular adhesion and vascular permeability .
Comparison with Similar Compounds
Similar Compounds
Vorolanib: Another VEGFR inhibitor with similar anti-angiogenic properties.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and other cancers.
Sorafenib: Inhibits multiple kinases involved in tumor growth and angiogenesis
Uniqueness
Axitinib Tetrahydropyran is unique due to its high selectivity and potency in inhibiting VEGFR-1, VEGFR-2, and VEGFR-3. It exhibits a higher potency compared to first-generation VEGFR inhibitors and has shown effectiveness in cases where other treatments have failed .
Properties
Molecular Formula |
C19H19N3O |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
1-(oxan-2-yl)-3-[(E)-2-pyridin-2-ylethenyl]indazole |
InChI |
InChI=1S/C19H19N3O/c1-2-9-18-16(8-1)17(12-11-15-7-3-5-13-20-15)21-22(18)19-10-4-6-14-23-19/h1-3,5,7-9,11-13,19H,4,6,10,14H2/b12-11+ |
InChI Key |
XSZITJAOGFGRJU-VAWYXSNFSA-N |
Isomeric SMILES |
C1CCOC(C1)N2C3=CC=CC=C3C(=N2)/C=C/C4=CC=CC=N4 |
Canonical SMILES |
C1CCOC(C1)N2C3=CC=CC=C3C(=N2)C=CC4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.